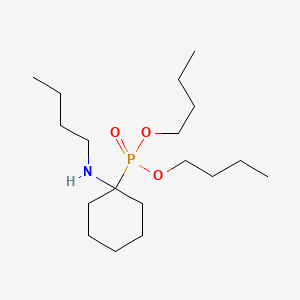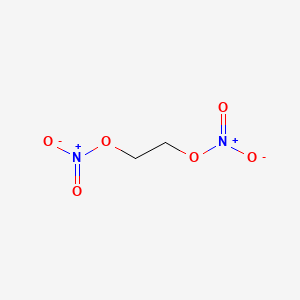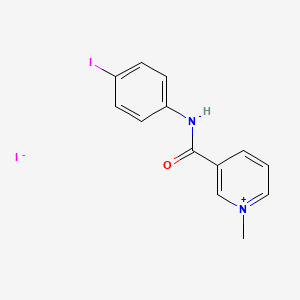
Flufenamic acid hydroxypropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flufenamic acid hydroxypropylamide is a derivative of flufenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives (or fenamate) class. Flufenamic acid is known for its analgesic, anti-inflammatory, and antipyretic properties . The hydroxypropylamide derivative is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flufenamic acid hydroxypropylamide typically involves the reaction of flufenamic acid with hydroxypropylamine. The process begins with the activation of the carboxyl group of flufenamic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated flufenamic acid then reacts with hydroxypropylamine to form the hydroxypropylamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Flufenamic acid hydroxypropylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Applications De Recherche Scientifique
Flufenamic acid hydroxypropylamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.
Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
Flufenamic acid hydroxypropylamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it may interact with other molecular targets such as ion channels and receptors, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mefenamic acid
- Meclofenamic acid
- Tolfenamic acid
Comparison
Flufenamic acid hydroxypropylamide stands out due to its enhanced solubility and bioavailability compared to its parent compound, flufenamic acid. This makes it more effective in certain therapeutic applications. Compared to mefenamic acid and meclofenamic acid, this compound may offer improved pharmacokinetic properties, while tolfenamic acid is known for its potent anti-inflammatory effects .
Propriétés
Numéro CAS |
59116-76-6 |
|---|---|
Formule moléculaire |
C17H17F3N2O2 |
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)12-5-3-6-13(11-12)22-15-8-2-1-7-14(15)16(24)21-9-4-10-23/h1-3,5-8,11,22-23H,4,9-10H2,(H,21,24) |
Clé InChI |
LEXFIFJJRMAPRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCO)NC2=CC=CC(=C2)C(F)(F)F |
Synonymes |
flufenamic acid hydroxypropylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino(imino)methyl]piperidine-1-carboximidamide](/img/structure/B1195973.png)



![2-[[4-[Bis-(2-bromopropyl)amino]-2-tolyl]azo]benzoic acid](/img/structure/B1195980.png)









